6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a benzyl group, a sulfonyl group, an amide group, and a tetrahydrothieno[2,3-c]pyridine ring. Each of these groups can have distinct chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the amide group could be formed through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The electron-donating and withdrawing effects of these groups would likely have a significant impact on the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the benzyl group could be oxidized to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and sulfonyl groups, while its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Synthesis and Characterization of Polymers
Polymer Synthesis
A study by Faghihi and Mozaffari (2008) explored the synthesis of new polyamides using a related compound, focusing on the integration of pyridyl moieties into polymer chains. These polymers exhibited good solubility in polar solvents and promising thermal properties, suggesting applications in materials science and engineering Faghihi & Mozaffari, 2008.
Medicinal Chemistry and Drug Design
Antipsychotic Agents
Norman et al. (1996) conducted research on heterocyclic carboxamides as potential antipsychotic agents. Their study provides a foundation for understanding how compounds with complex heterocyclic structures, similar to the one , can be evaluated for their binding affinity to various receptors, indicating potential for therapeutic applications Norman et al., 1996.
Material Science and Functional Materials
Polyamide-Imides
Research by Liaw and Liaw (2001) on the synthesis of new polyamide-imides with pendent adamantyl groups highlights the process of creating materials with specific thermal and solubility properties. This research is relevant for understanding how the introduction of complex functional groups affects material properties, which could be applicable to the synthesis and application of the compound Liaw & Liaw, 2001.
Enzyme Inhibitory Activity
Enzyme Inhibitors
Stellenboom and Baykan (2019) synthesized novel pyridine-2,6-dicarboxamide derivatives with sulfonamide groups, evaluated as enzyme inhibitors. This research underscores the potential biomedical applications of compounds with specific functional groups in drug development, particularly as inhibitors of enzymes relevant to disease processes Stellenboom & Baykan, 2019.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-benzyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S2.ClH/c1-18-14-32(15-19(2)37-18)39(35,36)22-10-8-21(9-11-22)27(34)30-28-25(26(29)33)23-12-13-31(17-24(23)38-28)16-20-6-4-3-5-7-20;/h3-11,18-19H,12-17H2,1-2H3,(H2,29,33)(H,30,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSMKJMWNMKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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